2-Chloro-4-(difluoromethylthio)acetanilide
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Overview
Description
2-Chloro-4-(difluoromethylthio)acetanilide is a chemical compound that has gained significant attention in various fields of research due to its unique chemical structure and potential biological activity. It possesses intriguing properties and finds applications in diverse fields such as pharmaceuticals, materials science, and organic synthesis.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Chloro-4-(difluoromethylthio)acetanilide typically involves the reaction of 2-chloroaniline with difluoromethylthiolating agents under controlled conditions. The reaction conditions often include the use of solvents such as dichloromethane or acetonitrile, and catalysts like triethylamine to facilitate the reaction. The product is then purified through recrystallization or chromatography techniques .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactors and continuous flow processes to ensure high yield and purity. The use of automated systems for monitoring reaction parameters such as temperature, pressure, and pH is crucial for optimizing the production process .
Chemical Reactions Analysis
Types of Reactions
2-Chloro-4-(difluoromethylthio)acetanilide undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The chloro group in the compound can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Nucleophiles such as amines, thiols, and alkoxides.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines or alcohols. Substitution reactions can result in a variety of derivatives depending on the nucleophile employed .
Scientific Research Applications
2-Chloro-4-(difluoromethylthio)acetanilide has a wide range of scientific research applications, including:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development and as a pharmacological agent.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-Chloro-4-(difluoromethylthio)acetanilide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
2-Chloro-4-fluoroacetanilide: Shares a similar structure but with a fluorine atom instead of the difluoromethylthio group.
2-Chloro-4-methylthioacetanilide: Contains a methylthio group instead of the difluoromethylthio group.
Uniqueness
2-Chloro-4-(difluoromethylthio)acetanilide is unique due to the presence of the difluoromethylthio group, which imparts distinct chemical and biological properties. This structural feature can influence the compound’s reactivity, stability, and interaction with biological targets, making it a valuable compound for various research applications.
Properties
IUPAC Name |
N-[2-chloro-4-(difluoromethylsulfanyl)phenyl]acetamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8ClF2NOS/c1-5(14)13-8-3-2-6(4-7(8)10)15-9(11)12/h2-4,9H,1H3,(H,13,14) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KWBXLEXJNGSZJZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1=C(C=C(C=C1)SC(F)F)Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8ClF2NOS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
251.68 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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